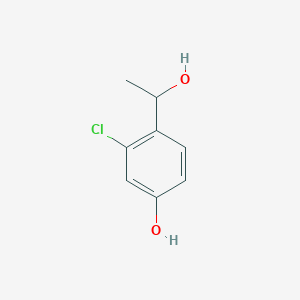

3-Chloro-4-(1-hydroxyethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

3-chloro-4-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3 |

InChI Key |

JNRWILIWNKRJJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)O)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 3 Chloro 4 1 Hydroxyethyl Phenol

Chemo- and Regioselective Functionalization of the Phenolic Core

The foundation of synthesizing 3-Chloro-4-(1-hydroxyethyl)phenol lies in the strategic modification of a simpler phenol (B47542) molecule. This involves introducing a chlorine atom and a hydroxyethyl (B10761427) group at specific positions on the phenol ring.

Directed Halogenation Strategies for Controlled Chlorine Introduction

The introduction of a chlorine atom at the third position of the phenol ring is a critical step. Directing groups can be temporarily attached to the phenol's hydroxyl group to guide the chlorine to the desired location. While specific examples for this compound are not extensively detailed in the provided results, the principle of using directing groups to achieve ortho-C–H functionalization is a well-established strategy in phenol chemistry. This indirect approach allows for precise control over the position of halogenation.

Another approach involves the direct hydroxylation of halogenated aromatic hydrocarbons. For instance, V-containing all-silica ZSM-22 zeolite has been shown to be effective in the chemo-selective oxidation of various halogenated aromatic hydrocarbons to their corresponding phenols with high selectivity for aromatic ring hydroxylation. nih.gov

Selective Introduction of the Hydroxyethyl Side Chain

The addition of the hydroxyethyl group at the fourth position of the chlorinated phenol can be achieved through various methods. One common strategy is the Friedel-Crafts acylation, where an acetyl group is first introduced and then subsequently reduced to the hydroxyethyl group.

Recent advancements have focused on more direct and selective methods. For example, palladium-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes offers a route to introduce unsaturated side chains that can be further modified. nih.gov While not a direct hydroxyethylation, this method demonstrates the potential for regioselective C-H functionalization. nih.govmdpi.comnih.gov Another innovative approach involves a triflic acid-catalyzed reaction of phenols with 1,3-dienes to yield para-selective allyl phenols. mdpi.com

More directly, enzymatic cascades have been developed for the stereoselective hydroxyethylation of substituted phenols. acs.org These multienzyme systems can convert stable starting materials like substituted coumaric acids or phenols into chiral benzylic alcohols, including structures similar to the target molecule. acs.org For example, a system using a redesigned vinylphenol hydratase can formally hydroxyethylate phenols with pyruvate (B1213749) as a cosubstrate. acs.org

Stereoselective Synthesis of this compound Enantiomers

The hydroxyethyl group in this compound contains a chiral center, meaning it can exist in two mirror-image forms called enantiomers. For many pharmaceutical applications, only one specific enantiomer is active. Therefore, methods to produce a single enantiomer are crucial.

Enzymatic Approaches for Chiral Resolution and Asymmetric Transformations

Enzymes are highly selective natural catalysts that can be used for both resolving a mixture of enantiomers and for performing asymmetric transformations.

Enzymatic Kinetic Resolution: This method involves using an enzyme that reacts with only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the kinetic resolution of alcohols through transesterification. mdpi.comresearchgate.net This technique has been successfully applied to resolve tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related chiral intermediate, with excellent enantioselectivity. mdpi.comresearchgate.net

Asymmetric Reduction: Enzymes can also directly produce a single enantiomer through the asymmetric reduction of a ketone precursor. Ketoreductases, for instance, have been used to synthesize (R)-3-(2-chloro-1-hydroxyethyl)phenol from 2-chloro-1-(3-hydroxyphenyl)ethanone with high stereoselectivity. wipo.int Similarly, a method for preparing (S)-2-chloro-1-(3-hydroxyphenyl)ethanol from α-chloro-3-hydroxyacetophenone using a ketoreductase from Lactobacillus kefiri has been developed. google.com These enzymatic methods offer a green and efficient route to the desired chiral alcohol. wipo.int

Novel Catalytic Systems in this compound Synthesis

Research continues to explore new and improved catalytic systems to enhance the efficiency and selectivity of the synthesis of this compound and related compounds.

Bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (FeRu@SILP) have shown high activity for the selective hydrodeoxygenation of hydroxyacetophenone derivatives to ethyl-substituted phenols. researchgate.net While this is a reduction of the carbonyl, it highlights the potential of novel catalyst designs.

In the realm of C-H functionalization, gold-catalyzed reactions of free phenols with haloalkynes have been developed for chemo- and regioselective C-H bond functionalization at room temperature. mdpi.com Furthermore, indium(III) triflate has been reported as a catalyst for the regiospecific and site-selective C-H allylation of free phenols with vinyldiazo compounds. mdpi.com These examples showcase the ongoing efforts to develop milder and more selective catalytic systems for modifying phenolic cores.

The following table provides a summary of some of the synthetic methods discussed:

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| C-H Allylation | Palladium/diphosphine ligand | Regioselective ortho C-H bond allylic alkylation of phenols. | nih.gov |

| Hydroxyethylation | Multi-enzyme cascade | Stereoselective, redox-neutral, atom-efficient. | acs.org |

| C-H Allylation | Triflic acid | Para-selective C-H bond functionalization of free phenols. | mdpi.com |

| Asymmetric Reduction | Ketoreductase | High stereoselectivity for the synthesis of (R) or (S) enantiomers. | wipo.intgoogle.com |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Excellent enantioselectivity for resolving racemic alcohols. | mdpi.comresearchgate.net |

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis offers powerful methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing complex molecules like this compound. beilstein-journals.orgnih.gov These methods often provide significant advantages over classical approaches by offering milder reaction conditions and broader substrate scopes. beilstein-journals.org

Potential strategies for synthesizing the carbon skeleton of the precursor, 3-chloro-4-hydroxyacetophenone, or related structures include:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Heck couplings are instrumental in modern synthesis. nih.gov A hypothetical approach could involve the cross-coupling of a suitably protected 3-chloro-4-hydroxyphenyl derivative (e.g., a boronic acid or halide) with a two-carbon coupling partner. Microwave-assisted palladium-catalyzed reactions have been shown to accelerate the synthesis of complex heterocyclic structures, a technique that could be adapted for this purpose. nih.gov

Copper-Catalyzed Hydroxylation: The classic Ullmann reaction and its modern variants allow for the formation of C–O bonds. beilstein-journals.org Copper-catalyzed hydroxylation of aryl halides can produce phenols from aryl iodides, bromides, and activated chlorides. beilstein-journals.org For instance, 1,3-bromochlorobenzene has been successfully converted to 3-chlorophenol (B135607) using a copper-oxalamide complex, demonstrating the selective reaction of bromide over chloride. youtube.com A similar strategy could be envisioned starting from a di-halogenated benzene (B151609) derivative to install the hydroxyl group.

C-H Activation: Direct functionalization of C-H bonds is an emerging and highly atom-economical strategy. Transition-metal-catalyzed C-H activation can be used to introduce functional groups directly onto an aromatic ring, avoiding the need for pre-functionalized starting materials like aryl halides or organometallics. beilstein-journals.orgnih.gov

These catalytic systems are central to building diverse and highly substituted phenols, providing pathways that are often more efficient and selective than traditional multi-step methods. nih.gov

Organocatalytic and Biocatalytic Pathways

The critical step in converting the precursor 3-chloro-4-hydroxyacetophenone to this compound is the asymmetric reduction of the ketone. Biocatalysis, in particular, offers an exceptionally efficient and stereoselective method for this transformation.

Biocatalytic Reduction using Ketoreductases (KREDs):

Ketoreductases (KREDs) are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. rsc.orgnih.gov This method is highly valued in the pharmaceutical industry for its ability to produce single-enantiomer products under mild, environmentally friendly conditions. nih.gov

The synthesis of chiral halo-substituted phenylethanols via this method is well-documented. Engineered KREDs derived from various microorganisms, such as Lactobacillus, Pichia, and Bacillus species, have been developed to efficiently reduce a wide range of substituted acetophenones. rsc.orggoogle.com For example, a carbonyl reductase from Gluconobacter oxydans (GoCR) has been used for the stereoselective reduction of chloro-substituted acetophenones, yielding the corresponding (S)-alcohols with excellent enantioselectivity (>99% ee) at high substrate loads. rsc.org Similarly, ketoreductases have been identified that can produce (S)-1-(2-chlorophenyl)ethanol with 99% ee and 95% conversion. rsc.org

These biocatalytic systems are typically run as whole-cell transformations, where E. coli is engineered to overexpress the desired KRED. nih.gov Often, a second enzyme, such as glucose dehydrogenase (GDH), is co-expressed to regenerate the necessary nicotinamide (B372718) cofactor (NADH or NADPH), making the process highly efficient. acs.orgnih.gov

| Biocatalytic System | Substrate Example | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Carbonyl Reductase (GoCR) | Chloro-substituted acetophenones | (S)-Alcohols | >99% | High substrate loading (450 mM) |

| Bacillus aryabhatti KRED (BaSDR1 variant) | o-haloacetophenones | (S)-1-(2-chlorophenyl)ethanol | >99% | 95% |

| Pichia stipitis Carbonyl Reductase | 4-chloro-3-oxobutanoate ethyl ester | (S)-4-chloro-3-hydroxybutanoate ethyl ester | >99% | 90.7% molar yield |

This table presents data for analogous reactions, demonstrating the potential of biocatalysis for the synthesis of the target compound.

Green Chemistry Principles and Sustainable Synthetic Approaches

Atom Economy and Waste Minimization in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. researchgate.net Traditional methods for synthesizing the ketone precursor, 3-chloro-4-hydroxyacetophenone, often involve Friedel-Crafts acylation. organic-chemistry.orgsaskoer.ca

The classic Friedel-Crafts acylation uses a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a large volume of waste. masterorganicchemistry.comnumberanalytics.com For example, the acylation of 3-chlorophenol with acetyl chloride and AlCl₃ would produce aluminum-phenoxide complexes that require aqueous workup, leading to significant waste streams. The atom economy for such a process is inherently poor due to the large mass of the catalyst that is not incorporated into the product. researchgate.net

In contrast, modern catalytic approaches significantly improve atom economy. The development of solid acid catalysts (e.g., zeolites, ZnO) or more potent, reusable Lewis acids [Sc(OTf)₃] that can be used in catalytic amounts drastically reduces waste. researchgate.netnumberanalytics.comacs.org Biocatalytic reactions, such as the KRED-mediated reduction of the ketone, exhibit excellent atom economy as they operate with catalytic amounts of enzyme and cofactor, with water as the primary solvent. nih.gov

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Solvent choice is critical for developing sustainable synthetic processes. Many traditional organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives.

Water: Performing organic synthesis in water is highly desirable from an environmental perspective. researchgate.net Phenol itself has moderate solubility in water, and reactions involving its derivatives can often be conducted in aqueous media, especially in biocatalysis where enzymes operate in aqueous buffers. researchgate.netquora.com The oxidative polymerization of phenol has been successfully demonstrated in water, showcasing its potential as a green solvent for phenol chemistry. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered potential green solvents due to their low vapor pressure and high thermal stability. They have been investigated for the extraction of phenolic compounds from industrial streams. acs.org The presence of water can significantly affect the efficiency of these ILs, indicating that finely tuned IL-water mixtures could serve as effective reaction media. acs.org

Alternative Organic Solvents: In cases where organic solvents are necessary, greener options like methyl isobutyl ketone (MIBK) have been evaluated for the extraction of phenols from water. researchgate.net

Unconventional Solvents: Some processes use unconventional media, such as the use of liquid sulfur dioxide for the chlorination of N-acetyl-para-aminophenol to produce a related chloro-hydroxyacetanilide. google.com While effective, such solvents pose significant handling and environmental challenges and are generally avoided in modern green synthesis.

Multistep Synthetic Sequences and Convergent Synthesis Strategies

A plausible and efficient route to this compound would likely follow a linear, multistep sequence starting from readily available materials. The use of continuous flow chemistry represents a modern approach to integrating such multistep sequences. mit.edursc.org

Proposed Linear Synthesis:

A common strategy would involve the synthesis of the key intermediate, 3-chloro-4-hydroxyacetophenone, followed by reduction.

Step 1: Chlorination of p-Hydroxyacetophenone. A direct method for synthesizing the ketone precursor involves the chlorination of p-hydroxyacetophenone. Bubbling chlorine gas through a solution of p-hydroxyacetophenone in dichloromethane (B109758) at low temperatures can yield 3-chloro-4-hydroxyacetophenone with high purity. prepchem.com

Step 2: Asymmetric Reduction. The resulting 3-chloro-4-hydroxyacetophenone can then be reduced to the target alcohol, this compound. As detailed in section 2.3.2, a biocatalytic reduction using an appropriate ketoreductase would be the method of choice to achieve high enantioselectivity. rsc.orgnih.gov

Alternative and Convergent Approaches:

An alternative linear sequence could begin with 3-hydroxybenzoic acid, which undergoes hydroxyl protection, followed by a chloroformylation-alkylation sequence and final deprotection/hydrolysis to yield a hydroxyacetophenone intermediate. google.com

A convergent synthesis, where different fragments of the molecule are prepared separately before being joined, could also be considered. For example, a 3-chloro-4-halophenol derivative could be coupled with a two-carbon synthon using transition-metal catalysis. However, for a relatively simple molecule like this compound, a linear strategy starting from a functionalized phenol is likely more efficient.

Mechanistic Investigations of Reactions Involving 3 Chloro 4 1 Hydroxyethyl Phenol

Electron Density Distribution and Reactivity Predictions Based on Molecular Structure

The reactivity of 3-Chloro-4-(1-hydroxyethyl)phenol is governed by the electronic effects of its substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating group, donating electron density to the ring and directing incoming electrophiles to the ortho and para positions. In contrast, the chlorine (-Cl) atom is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs ortho- and para-substitution. The 1-hydroxyethyl group is generally considered to be weakly deactivating.

This arrangement of substituents creates a nuanced electron density map. The hydroxyl group significantly increases electron density at positions 2 and 6 (ortho) and 4 (para), though position 4 is already substituted. The chlorine atom at position 3 locally decreases electron density. Consequently, electrophilic attacks are most likely to occur at the electron-rich and sterically accessible position 6, and to a lesser extent at the more sterically hindered position 2.

Reaction Kinetics and Thermodynamic Profiles of Transformations

Rates of Electrophilic Aromatic Substitution on the Phenolic Ring

The rate of electrophilic aromatic substitution on the phenolic ring of this compound is a balance between the activating effect of the hydroxyl group and the deactivating effect of the chlorine atom. youtube.com While the hydroxyl group makes the ring highly susceptible to electrophilic attack, the chlorine atom slows the reaction compared to phenol (B47542) itself. youtube.combyjus.com The reaction typically follows second-order kinetics. researchgate.net

The directing effects of the substituents heavily favor the formation of products substituted at the ortho and para positions relative to the hydroxyl group. byjus.com

Table 1: Predicted Relative Rates of Electrophilic Aromatic Substitution

| Compound | Predicted Relative Rate |

| Phenol | High |

| 3-Chlorophenol (B135607) | Moderate |

| This compound | Moderate to Low |

This table provides a qualitative prediction of reaction rates based on substituent effects.

Kinetics of Side-Chain Functional Group Transformations (e.g., Oxidation, Reduction)

The 1-hydroxyethyl side chain is a key site for chemical transformations.

Oxidation: The secondary alcohol on the side chain can be oxidized to a ketone, yielding 3-chloro-4-acetylphenol. The kinetics of this reaction are dependent on the specific oxidizing agent employed.

Reduction: The benzylic alcohol can be reduced to an ethyl group, forming 3-chloro-4-ethylphenol, often through catalytic hydrogenation.

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the aromatic ring are critical in determining the outcome of chemical reactions.

Electrophilic Aromatic Substitution: The powerful activating and directing effect of the hydroxyl group is the primary determinant of regioselectivity, strongly favoring substitution at the ortho and para positions. byjus.com The chlorine atom and the 1-hydroxyethyl group provide steric hindrance and electronic deactivation at adjacent positions, further enhancing the selectivity for the less hindered ortho position (position 6).

Side-Chain Reactivity: The electronic character of the ring substituents also influences the reactivity of the 1-hydroxyethyl group. The electron-withdrawing chlorine atom can impact the acidity of the benzylic proton, while the electron-donating hydroxyl group can affect the stability of reaction intermediates.

Oxidative and Reductive Degradation Mechanisms in Controlled Environments

Understanding the degradation of this compound is crucial for environmental applications.

Oxidative Degradation: In the presence of strong oxidizing agents like hydroxyl radicals, degradation is expected to initiate on the electron-rich phenol ring, potentially leading to ring-opening and the formation of smaller organic compounds. nih.govnih.gov Advanced oxidation processes, sometimes promoted by techniques like microwaves or ultrasound, can effectively degrade chlorophenol derivatives. nih.gov The main mechanism for monochlorophenol removal is often hydroxyl radical attack on the aromatic ring. nih.gov

Reductive Degradation: Under reducing conditions, such as those found in some anaerobic environments, reductive dechlorination is a likely pathway. nih.gov This process, which can be facilitated by certain microorganisms, involves the removal of the chlorine atom to produce 4-(1-hydroxyethyl)phenol, a less toxic compound. nih.gov

Hydrogen Bonding Interactions and Intramolecular Effects on Reactivity

Hydrogen bonding significantly influences the physical and chemical properties of this compound.

Intermolecular Hydrogen Bonding: The hydroxyl groups on both the phenol ring and the side chain can participate in hydrogen bonding with each other and with solvent molecules. nih.gov These interactions affect properties like boiling point and solubility and can influence reaction kinetics by stabilizing certain molecular arrangements. science.gov

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the side chain exists. The formation of such a bond would create a more rigid structure, potentially influencing the compound's acidity and reactivity by altering the orientation of the reactive groups.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Computational chemistry serves as a powerful tool to predict molecular characteristics, complementing experimental findings. Methodologies such as DFT are frequently used to analyze electronic structures, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. nih.gov Conformational analysis helps identify the most stable three-dimensional structures of a molecule by determining its energy minima. nih.gov

Furthermore, molecular dynamics simulations offer insights into intermolecular interactions and the influence of solvents on a compound's behavior. The prediction of spectroscopic signatures, such as FT-IR, Raman, and NMR spectra, is a standard computational practice to aid in the structural elucidation of newly synthesized or studied molecules. nih.govresearchgate.net These theoretical calculations are often compared with experimental spectra to confirm structural assignments. dergipark.org.tr

Despite the common application of these theoretical methods to similar molecules, such as other chlorinated phenols or substituted benzaldehydes, specific data sets and detailed research findings for this compound are absent from the surveyed literature. researchgate.netresearchgate.netijcrt.org Studies on related compounds, like 3-chloro-4-hydroxybenzaldehyde (B1581250) or 4-chloro-3-ethylphenol, utilize quantum chemical calculations to investigate their stable conformers, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net However, the substitution pattern and the specific hydroxyethyl (B10761427) group in the target compound introduce unique structural and electronic features that prevent direct extrapolation from these related molecules.

Consequently, without dedicated computational studies on this compound, it is not possible to provide a detailed and scientifically accurate article covering the specific areas of quantum chemical calculations, molecular dynamics, and spectroscopic predictions as requested. The generation of informative data tables and in-depth discussion of research findings is contingent upon the availability of primary research focused explicitly on this compound.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 1 Hydroxyethyl Phenol

Computational Modeling of Reaction Pathways and Transition States

A thorough search of scientific literature did not yield specific studies on the computational modeling of reaction pathways or the identification of transition states for 3-Chloro-4-(1-hydroxyethyl)phenol. Theoretical investigations into the reaction mechanisms of simpler, related molecules like phenol (B47542) have been conducted, exploring processes such as decomposition and oxidation. These studies often employ ab initio transition state theory to calculate rate constants for various reaction pathways, such as O-H bond fission or the formation of phenoxy radicals. However, the influence of the chloro and 1-hydroxyethyl substituents on the reaction energetics and transition state geometries of the parent phenol molecule has not been specifically documented for this compound.

Without dedicated computational models, any discussion of its reaction pathways would be purely speculative and not based on the detailed, evidence-based research required for this article.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

Similarly, there is a scarcity of published data concerning the predicted chemical reactivity descriptors for this compound. Descriptors such as Fukui functions, which delineate sites susceptible to nucleophilic, electrophilic, or radical attack, and electrostatic potential (ESP) maps, which visualize the charge distribution and potential reactive sites, are powerful tools in computational chemistry.

For related compounds, such as phenol and its halogenated derivatives, ESP maps have been used to understand the influence of substituents on the electronic properties of the aromatic ring. For instance, studies on iodophenol have shown how the electron-donating hydroxyl group and the halogen substituent affect the σ-hole and the π-system of the phenol ring. researchgate.net These analyses provide a framework for how one might theoretically approach the study of this compound. However, without specific calculations and peer-reviewed research for this exact molecule, presenting any purported reactivity descriptors or data tables would be unfounded.

Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

Chromatographic Separation Methods for Trace Analysis

Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of the target analyte from interfering matrix components. For a compound like 3-Chloro-4-(1-hydroxyethyl)phenol, which possesses both chlorine and hydroxyl functional groups, different chromatographic strategies can be employed.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. nih.gov However, phenolic compounds, including this compound, often exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing and reduced sensitivity. To overcome this, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile functional group. nih.govresearchgate.net

Common derivatization agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. researchgate.netijern.com The resulting trimethylsilyl (TMS) ether of this compound is more volatile and thermally stable, making it amenable to GC analysis.

Once separated on a capillary GC column (e.g., a DB-5 or similar non-polar column), the analyte is introduced into a mass spectrometer. ijern.com The mass spectrometer ionizes the molecules (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to enhance sensitivity and selectivity, allowing for detection at trace levels. thermofisher.comthermofisher.com

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | Increases volatility and thermal stability of the analyte. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Non-polar stationary phase for separation of semi-volatile compounds. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Optimizes separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced quantitative sensitivity. |

For direct analysis without derivatization, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is particularly well-suited for polar and non-volatile compounds like this compound. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. mdpi.comnih.gov

A gradient elution, typically using a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) is employed to achieve efficient separation. nih.gov The acid helps to improve peak shape and promote ionization.

Following chromatographic separation, the analyte enters the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻, minimizing fragmentation and preserving molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification. In this mode, the precursor ion corresponding to the analyte is selected, fragmented through collision-induced dissociation (CID), and specific product ions are monitored. visikol.com This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, significantly reducing matrix interference. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting less polar compounds. |

| Flow Rate | 0.2-0.5 mL/min | Standard flow rate for analytical LC. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Soft ionization ideal for polar compounds, often generating [M-H]⁻ for phenols. |

| MS/MS Transition | Precursor Ion → Product Ion (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. |

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. nih.gov Further enhancements can be achieved by coupling additional techniques. For instance, two-dimensional liquid chromatography (LCxLC) can be used for extremely complex samples. mdpi.com In this setup, the sample is subjected to two different separation mechanisms (e.g., hydrophilic interaction and reversed-phase), providing a significant increase in peak capacity and resolving power.

Another powerful hyphenation is Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS). The PDA detector provides ultraviolet (UV) spectral information for each peak, which can help in the preliminary identification of compound classes, while the mass spectrometer provides molecular weight and structural information. nih.gov For a phenolic compound, the UV spectrum would show characteristic absorbance maxima. This multi-dimensional data acquisition strengthens the confidence in compound identification.

Advanced Spectroscopic Methods for Structural Characterization within Mixtures

While chromatographic methods are excellent for separation and quantification, advanced spectroscopic techniques are indispensable for the unequivocal identification of unknown metabolites or degradation products of this compound within a complex mixture.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of < 5 ppm). nih.govwaters.com This precision allows for the determination of the elemental composition of an unknown ion, which is a critical step in its identification. nih.govthermofisher.com

When analyzing potential metabolites or environmental degradation products of this compound, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov For example, if the parent compound undergoes hydroxylation, HRMS can confirm the addition of an oxygen atom by measuring the exact mass of the product. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional confirmation for any chlorine-containing metabolites or degradants. thermofisher.com Coupling HRMS with tandem MS (HRMS/MS) provides accurate mass measurements for both the precursor and fragment ions, enabling detailed structural elucidation. visikol.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. researchgate.net While a standard one-dimensional (1D) ¹H NMR spectrum of a complex mixture can be difficult to interpret due to severe signal overlap, two-dimensional (2D) NMR techniques can resolve these issues. nih.gov

For structural characterization of this compound or its transformation products within a mixture, several 2D-NMR experiments are highly valuable:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbon atoms), revealing the spin systems within a molecule. nih.gov This could be used to trace the connectivity of the ethyl group.

Total Correlation Spectroscopy (TOCSY): Extends the correlations beyond adjacent protons to an entire spin system, helping to identify all protons belonging to a particular molecular fragment. nih.govacs.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to, providing a map of C-H bonds. researchgate.net

By combining these experiments, the complete chemical structure of an analyte can often be determined directly from a mixture, sometimes bypassing the need for extensive purification. nih.gov

Electrochemical Methods for Real-time Monitoring and Detection

Electrochemical sensing has emerged as a practical and effective approach for the rapid, onsite, and real-time detection of chlorophenols (CPs). rsc.orgutah.edu These methods offer advantages such as simplicity, high sensitivity, quick response, and the potential for miniaturization. acs.org The fundamental principle behind the electrochemical detection of phenolic compounds involves the oxidation of the hydroxyl (-OH) group on the benzene (B151609) ring. acs.org This process converts electrochemical information into quantifiable electrical signals. utah.edu

The performance of electrochemical sensors, particularly their sensitivity and selectivity, is largely dependent on the working electrode. rsc.orgutah.edu While standard electrodes can be used, their effectiveness is often hampered by issues like electrode fouling, where oxidation products form a passivating layer on the electrode surface, diminishing its responsiveness. acs.org To overcome these limitations, working electrodes are frequently modified with various active materials. Common base electrodes include noble metals, carbon-based materials (like glassy carbon electrodes - GCE), and flexible substrates, which are then enhanced with modifiers such as:

Metallic Materials and Nanomaterials: Nanoparticles of gold, silver, or metal oxides can be incorporated to increase the electrode's surface area and catalytic activity, thereby improving signal amplification.

Carbon Nanomaterials: Graphene and carbon nanotubes are used to enhance electron transfer rates and provide a larger surface for interaction with the analyte. nih.gov

Metal-Organic Frameworks (MOFs): These materials offer high porosity and a large surface area, but their low conductivity often requires incorporation with redox-active materials to be effective for sensing applications. up.ac.za

Conducting Polymers: Electropolymerized films of natural phenolic antioxidants or other polymers can create a selective and sensitive layer for detecting target analytes. mdpi.com

Various electrochemical techniques are employed for the quantification of chlorophenols. Cyclic Voltammetry (CV) is often used to study the electrochemical behavior of the analyte, while more sensitive techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are used for trace-level detection. rsc.orgnih.govsigmaaldrich.com These methods provide excellent performance, with low limits of detection (LOD) and wide linear detection ranges being key evaluation criteria. utah.edu

| Target Analyte(s) | Electrode Modification | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |

|---|---|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) & 3-Chlorophenol (B135607) (3-CP) | Ce/Ni/Cu Layered Double Hydroxide (B78521) on Carbon Cloth (CeNiCu-LDH@CC) | Not Specified | 1 - 100 | 0.197 (2,4-DCP), 0.286 (3-CP) |

| 4-Chlorophenol | Iron Phthalocyanine@Zeolitic Imidazolate Framework-8 (FePc@ZIF-8) | Cyclic Voltammetry (CV) | - | 50 |

| Hydroquinone & Catechol | Poly(caffeic acid) on Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 0.06 - 55 | 0.031 (Hydroquinone), 0.053 (Catechol) |

| Phenol (B47542) | Flow Injection with Biamperometric Detector | Biamperometry | 1.0 - 100 | 0.4 |

Sample Preparation Strategies for Environmental and Industrial Samples

The analysis of this compound in complex environmental and industrial samples requires effective sample preparation to remove interfering matrix components and pre-concentrate the analyte to detectable levels. researchgate.net The choice of preparation technique depends on the sample matrix (e.g., water, soil, industrial waste) and the subsequent analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free alternative that integrates sampling, extraction, and concentration into a single step. researchgate.net In SPME, a fused silica fiber coated with a suitable stationary phase is exposed to the sample. acs.org The analytes partition from the sample matrix onto the fiber, which is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. acs.org Different fiber coatings, such as polyacrylate and carbowax-templated resin, have been evaluated for their efficiency in extracting chlorophenols. researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method for isolating phenolic compounds from aqueous solutions. mdpi.com This technique relies on the differential solubility of the analyte between the aqueous sample and an immiscible organic solvent. nih.gov While effective, LLE often requires large volumes of hazardous organic solvents and can be time-consuming. researchgate.net Recent advancements focus on developing more environmentally friendly and efficient LLE processes, such as using synergistic extractants or hydrophobic deep eutectic solvents. mdpi.come3s-conferences.org

Microwave-Assisted Extraction (MAE) is a modern technique primarily used for solid samples like soil, sediment, and industrial sludge. wiley.comnih.gov MAE uses microwave energy to heat the solvent and sample mixture, which accelerates the extraction of analytes from the sample matrix into the solvent. nih.govresearchgate.net This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.govmdpi.com The efficiency of MAE is influenced by factors such as solvent type, temperature, extraction time, and microwave power. nih.govresearchgate.net

| Technique | Matrix | Key Parameters / Reagents | Recovery Rate (%) | Key Findings |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Sorbent: Polystyrene-divinylbenzene; Sample pH: ≤ 2; Eluent: Dichloromethane (B109758) | 70 - 106 | Achieved an enrichment factor of 500 for a 500 mL water sample. nih.govresearchgate.net |

| Accelerated Solvent Extraction (ASE) with SPME | Soil | ASE Solvent: Water; Temperature: 125°C; SPME Fiber: Polyacrylate | - | Reduces the use of organic solvents by using water as the primary extraction solvent. acs.org |

| Microwave-Assisted Extraction (MAE) | Soil & Sediment | Solvent: Alkaline water (pH 10); Followed by dispersive liquid-liquid microextraction | - | A triple-step procedure that minimizes organic solvent use and is faster than conventional methods. wiley.com |

| Liquid-Liquid Extraction (LLE) | Industrial Wastewater | Extractant: Cyclohexanone/1-Propanol synergistic mixture | >99 (Phenol), >96 (Polyphenol) | Synergistic extractant showed high efficiency and good economic viability. e3s-conferences.org |

| Soxhlet Extraction | Soil | Solvent: Various organic solvents or mixtures (e.g., methanol-water) | 67 - 97 | A standard but time-consuming method requiring large solvent volumes. gov.bc.ca |

Derivatives and Analogues of 3 Chloro 4 1 Hydroxyethyl Phenol: Synthesis and Chemical Utility

Synthesis of Ether, Ester, and Halogenated Derivatives for Modified Chemical Properties

The reactivity of the two hydroxyl groups in 3-Chloro-4-(1-hydroxyethyl)phenol differs significantly, allowing for selective derivatization. The phenolic hydroxyl is acidic and can be readily deprotonated, while the benzylic alcohol behaves like a typical secondary alcohol.

Ether Derivatives The synthesis of ether derivatives primarily targets the phenolic hydroxyl group through reactions like the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. The resulting nucleophilic phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base yields the corresponding phenolic ether. A similar process is used industrially to synthesize compounds like Chlorphenesin from p-chlorophenol and 3-chloro-1,2-propanediol, highlighting the scalability of this method. google.com

Ester Derivatives Esterification can occur at either the phenolic or the benzylic hydroxyl group, or both, depending on the reaction conditions. The phenolic hydroxyl can be acylated using acid chlorides or anhydrides under basic conditions. The benzylic alcohol can be esterified under standard conditions, such as using an acid chloride in the presence of a non-nucleophilic base like pyridine, or through Fischer esterification with a carboxylic acid under acidic catalysis. The synthesis of polyesters containing Schiff bases has been demonstrated using interfacial polycondensation, a technique applicable to phenolic compounds. ekb.eg The selective esterification of one hydroxyl group over the other can be achieved by using appropriate protecting group strategies or by exploiting the different reactivities of the two groups.

Halogenated Derivatives Further halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution. wordpress.comyoutube.com The existing chloro, hydroxyl, and hydroxyethyl (B10761427) groups on the ring influence the position of the incoming halogen. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is deactivating but also ortho-, para-directing. The alkyl side chain is weakly activating and ortho-, para-directing. Considering the positions of the current substituents (chloro at C3, hydroxyethyl at C4, and hydroxyl at C1), the most likely positions for further electrophilic attack would be C2, C6, and C5. The precise outcome would depend on the specific halogenating agent and reaction conditions used. For example, regioselective bromination of phenol derivatives has been achieved using N-bromosuccinimide. nih.gov

Table 1: Synthesis of Selected Derivatives

| Derivative Type | General Reaction | Reagents and Conditions | Potential Product Structure |

|---|---|---|---|

| Phenolic Ether | Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (R-X) | R-O-Ar-CH(OH)CH₃ (where Ar is the substituted phenyl ring) |

| Benzylic Ester | Acylation | Acyl Chloride (R'COCl), Pyridine | HO-Ar-CH(OCOR')CH₃ |

| Di-ester | Acylation | Excess Acyl Chloride (R'COCl), Pyridine | R'COO-Ar-CH(OCOR')CH₃ |

| Ring Halogenation | Electrophilic Aromatic Substitution | Halogen (X₂), Lewis Acid (e.g., FeX₃) or NBS | HO-Ar(X)-CH(OH)CH₃ |

Functional Group Interconversions of the Hydroxyethyl Moiety

The 1-hydroxyethyl side chain is a versatile handle for a variety of chemical transformations, allowing for significant structural modifications.

Oxidation to Ketone The most common transformation of the secondary alcohol is its oxidation to the corresponding ketone, yielding a 3-chloro-4-acetylphenol derivative. A wide range of oxidizing agents can accomplish this, including chromium-based reagents, manganese dioxide (MnO₂), or more modern catalytic systems. sacredheart.edu For instance, ruthenium-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) and iron-catalyzed oxidation with hydrogen peroxide are effective methods for converting 1-phenylethanol (B42297) derivatives to acetophenones. researchgate.netfrontiersin.orgrsc.orgresearchgate.net These resulting acetylphenols are valuable intermediates, for example, in the synthesis of chalcones or as precursors for further functionalization.

Dehydration to Styrene (B11656) Acid-catalyzed dehydration of the benzylic alcohol leads to the formation of a 3-chloro-4-vinylphenol derivative. This reaction typically proceeds by protonation of the hydroxyl group, followed by the loss of water to form a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring. Subsequent elimination of a proton yields the styrene derivative. chemguide.co.uk Catalysts such as toluenesulfonic acid or copper(II) complexes have been shown to efficiently dehydrate 1-phenylethanol and its analogues. acs.orggoogle.com The resulting vinyl group is a key functional group for polymerization reactions or for further synthetic manipulations such as hydroboration, epoxidation, or Heck coupling.

Conversion to Amines The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. google.com This activated intermediate can then undergo nucleophilic substitution with an amine or an azide (B81097) followed by reduction, providing access to aminoethylphenol derivatives. These amino compounds are crucial precursors for cyclization reactions to form nitrogen-containing heterocycles.

Table 2: Key Interconversions of the Hydroxyethyl Group

| Transformation | Product Functional Group | Typical Reagents | Significance of Product |

|---|---|---|---|

| Oxidation | Ketone (Acetyl) | PCC, MnO₂, RuCl₃/TBHP researchgate.net | Precursor for chalcones, Mannich bases, etc. |

| Dehydration | Alkene (Vinyl) | H₂SO₄, TsOH, Cu(II) catalysts acs.org | Monomer for polymerization, substrate for addition reactions. |

| Nucleophilic Substitution | Amine | 1. MsCl or TsCl, Et₃N 2. NaN₃ then H₂/Pd or R₂NH google.com | Precursor for heterocyclic synthesis (e.g., Pictet-Spengler). |

Cyclization and Condensation Reactions Involving the Phenolic and Hydroxyethyl Groups

The presence of both a phenolic ring and a reactive side chain allows for various intramolecular cyclization and intermolecular condensation reactions, leading to the formation of diverse heterocyclic systems.

Synthesis of Oxygen Heterocycles Derivatives of this compound can be used to construct oxygen-containing heterocycles like benzofurans. For example, if the hydroxyethyl group is first dehydrated to a vinyl group, an intramolecular cyclization (hydroalkoxylation) of the phenolic -OH onto the double bond can be catalyzed by metal catalysts like copper or silver, yielding a substituted 2,3-dihydrobenzofuran. researchgate.net Palladium-catalyzed oxidative cyclization is another powerful method for converting phenols with olefinic side chains into cyclic ethers. nih.gov

Synthesis of Nitrogen Heterocycles Nitrogen-containing heterocycles, which form the core of many pharmaceuticals, can be synthesized through classic named reactions.

Pictet-Spengler Reaction: If the hydroxyethyl group is converted to an aminoethyl group (as described in 6.2), it can undergo a Pictet-Spengler reaction with an aldehyde or ketone. numberanalytics.com This reaction involves the acid-catalyzed condensation of the amine and the carbonyl compound to form an iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich phenol ring to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edunih.gov The regioselectivity of the cyclization is directed by the existing substituents on the aromatic ring.

Bischler-Napieralski Reaction: Similarly, if the aminoethyl derivative is first acylated to form an amide, it can undergo a Bischler-Napieralski reaction. wikipedia.org This intramolecular cyclization is typically promoted by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) (Tf₂O) and results in the formation of a 3,4-dihydroisoquinoline. organic-chemistry.orgyoutube.comnih.gov This can subsequently be oxidized to the corresponding aromatic isoquinoline.

These cyclization strategies provide access to complex, fused heterocyclic systems that are of significant interest in medicinal chemistry. mdpi.com

Structure-Reactivity Relationships in Novel Derivatives in Synthetic Contexts

The reactivity of derivatives of this compound is governed by the interplay of the electronic and steric effects of its substituents.

Reactivity of the Side Chain The substituents on the aromatic ring also influence the reactivity of the 1-hydroxyethyl side chain. The electron-withdrawing nature of the chlorine atom can affect the stability of cationic intermediates formed during reactions at the benzylic position. For example, in the acid-catalyzed dehydration to a styrene, the chloro group would slightly destabilize the benzylic carbocation intermediate compared to an unsubstituted phenylethanol, potentially requiring harsher conditions. acs.org In contrast, the oxidation of the alcohol to a ketone is generally less sensitive to these electronic effects but can be influenced by steric hindrance from adjacent groups. researchgate.netrsc.org

The structure-activity relationship of various substituted phenyl derivatives highlights the importance of substituent effects. For instance, in a series of sulfonamide derivatives, trichlorophenyl substituents showed excellent antifungal activity, indicating that specific substitution patterns can be crucial for biological function. mdpi.com

Applications of Derivatives as Advanced Synthetic Intermediates and Building Blocks

The derivatives synthesized from this compound are not merely laboratory curiosities; they are valuable, advanced building blocks for the synthesis of more complex and functional molecules. researchgate.net Phenolic compounds, in general, are recognized as crucial structural motifs in a vast number of top-selling pharmaceutical and industrial products. nih.gov

Ketone and Styrene Derivatives: The acetylphenol derivative is a key intermediate for synthesizing chalcones, which are precursors to flavonoids and other biologically active compounds. The vinylphenol (styrene) derivative can be used as a monomer for creating functional polymers or as a substrate in various metal-catalyzed cross-coupling reactions to build molecular complexity.

Ether and Ester Derivatives: Modifying the hydroxyl groups through etherification or esterification alters the molecule's polarity, solubility, and metabolic stability. These derivatives can be used in drug discovery to fine-tune the pharmacokinetic properties of a lead compound.

Heterocyclic Derivatives: The tetrahydroisoquinoline and dihydroisoquinoline scaffolds produced through Pictet-Spengler and Bischler-Napieralski reactions are privileged structures in medicinal chemistry. They are found in numerous natural products, particularly alkaloids, and form the core of many drugs with a wide range of biological activities. nih.govmdpi.com

In essence, this compound acts as a chameleonic starting material. Each functionalization opens a new branch of synthetic possibilities, allowing chemists to access a wide chemical space from a single, readily modifiable precursor. This makes it and its derivatives highly valuable as advanced intermediates in the rational design and synthesis of novel functional molecules.

Environmental Chemistry and Degradation Pathways of 3 Chloro 4 1 Hydroxyethyl Phenol

Abiotic Degradation Mechanisms in Aqueous and Atmospheric Environments

The abiotic degradation of 3-Chloro-4-(1-hydroxyethyl)phenol, driven by non-biological processes, is expected to be a significant factor in its environmental persistence. The primary mechanisms at play are likely photolysis, photo-oxidation, and hydrolysis.

Photolysis and Photo-oxidation Processes

In the presence of sunlight, particularly UV radiation, this compound is susceptible to photolysis and photo-oxidation. The phenolic ring and the chlorine substituent are the most reactive sites for such transformations. The absorption of light energy can lead to the cleavage of the carbon-chlorine bond, a common degradation pathway for chlorophenols. This process can generate highly reactive radical species, which can then participate in a cascade of secondary reactions.

Photo-oxidation is likely to involve reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the environment. These radicals can attack the aromatic ring, leading to hydroxylation and, eventually, ring cleavage. The presence of the hydroxyethyl (B10761427) group may also influence the photodegradation process, potentially undergoing oxidation to an acetyl group. Studies on similar chlorophenols have shown that the distribution of hydrogen bonds can significantly influence the irradiation reaction and the final products. nih.gov

Hydrolysis and Chemical Transformation in Water

Hydrolysis is another potential abiotic degradation pathway for this compound in aqueous environments. However, the carbon-chlorine bond in chlorophenols is generally stable to hydrolysis under neutral pH conditions. Under more alkaline conditions (higher pH), nucleophilic substitution of the chlorine atom by a hydroxyl group can occur, leading to the formation of a dihydroxylated phenol (B47542) derivative. The rate of hydrolysis is dependent on factors such as temperature and pH.

Biotic Degradation by Microorganisms in Environmental Systems

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of this compound is anticipated to proceed through pathways observed for other chlorophenolic compounds.

Microbial Transformation Pathways and Enzymes Involved

The microbial degradation of chlorophenols can occur under both aerobic and anaerobic conditions. Aerobically, microorganisms often initiate the degradation by hydroxylating the aromatic ring. For this compound, this would likely involve the conversion to a chlorocatechol. This initial step is typically catalyzed by monooxygenase or dioxygenase enzymes. Following hydroxylation, the aromatic ring is cleaved, a process catalyzed by dioxygenases, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Under anaerobic conditions, a key initial step is often reductive dechlorination, where the chlorine atom is removed from the aromatic ring. This process is carried out by specific dehalogenating bacteria. Once dechlorinated, the resulting phenolic compound can be further degraded. For instance, studies on the anaerobic degradation of 3-chloro-4-hydroxybenzoate have shown that it can proceed via either a chlorophenol or a hydroxybenzoate to phenol, and subsequently to benzoate. nih.govnih.gov

Laccases, a type of multi-copper oxidase produced by fungi like Ganoderma lucidum, have also been shown to degrade various chlorophenols. nih.gov These enzymes oxidize the phenolic substrate, leading to the formation of free radicals that can undergo further non-enzymatic reactions. nih.gov The efficiency of laccase-mediated degradation can be influenced by the position and number of chlorine atoms on the phenol ring. nih.gov

Characterization of Microbial Degradation Products

Based on the degradation pathways of analogous compounds, the microbial transformation of this compound could yield several intermediate products. Aerobic degradation is likely to produce chlorocatechols as primary intermediates. Further degradation would lead to the formation of muconic acids and eventually compounds that can enter the Krebs cycle.

In the case of anaerobic degradation, the primary product of reductive dechlorination would be 4-(1-hydroxyethyl)phenol. Subsequent degradation of this intermediate would follow the pathways established for phenolic compounds. It is also possible that under certain conditions, incomplete degradation could lead to the formation of other, potentially more persistent, chlorinated byproducts. For example, the degradation of some chlorophenols by laccase has been shown to produce chlorinated biphenyl-diols. nih.gov

Fate and Transport Modeling in Environmental Compartments (Soil, Water, Air)

The environmental fate and transport of this compound are governed by its physicochemical properties and its interactions with soil, water, and air. While specific modeling data for this compound is not available, its behavior can be predicted based on the properties of similar chlorophenols.

Chlorophenols generally exhibit moderate to low volatility, suggesting that volatilization from water or soil surfaces is not a major transport pathway. nih.gov Their solubility in water and their tendency to sorb to soil and sediment particles are key factors in their environmental distribution. The octanol-water partition coefficient (Kow) is a good indicator of a compound's lipophilicity and its potential for bioaccumulation. Chlorophenols have a range of Kow values, and it is expected that this compound would have a moderate potential for sorption to organic matter in soil and sediment.

In soil, the mobility of this compound would be influenced by the soil's organic carbon content and pH. Higher organic carbon content would lead to greater sorption and reduced mobility. In aqueous systems, it would be subject to the degradation processes outlined above, with its persistence depending on factors such as microbial activity, sunlight exposure, and water chemistry.

Table of Potential Degradation Products of this compound (Hypothesized)

| Degradation Pathway | Intermediate/Final Product |

| Abiotic (Photolysis) | Hydroxylated derivatives, Ring-cleavage products |

| Abiotic (Hydrolysis) | Dihydroxylated phenol derivative |

| Biotic (Aerobic) | Chlorocatechol, Muconic acids |

| Biotic (Anaerobic) | 4-(1-hydroxyethyl)phenol, Benzoate |

| Biotic (Fungal/Laccase) | Chlorinated biphenyl-diols |

Analysis of Transformation Products in Environmental Matrices

The analysis of transformation products of this compound in environmental matrices like soil and water would likely involve advanced analytical techniques to identify and quantify the various intermediates formed during its degradation. Although direct studies on this specific compound are lacking, the degradation of other chlorophenols has been extensively studied, providing a strong basis for predicting its potential transformation products. chromatographyonline.comresearchgate.net

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for identifying and quantifying chlorophenols and their metabolites in environmental samples. chromatographyonline.comijmr.net.in Techniques like solid-phase microextraction (SPME) can be employed for sample preconcentration, enhancing detection limits. chromatographyonline.comresearchgate.net

Based on the degradation pathways of similar compounds, the transformation of this compound could proceed through several routes:

Oxidation of the ethyl group: The 1-hydroxyethyl group could be oxidized to form an acetyl group, resulting in 3-chloro-4-acetylphenol. Further oxidation could lead to the formation of 3-chloro-4-carboxyphenol.

Hydroxylation of the aromatic ring: Microbial or photochemical processes could introduce additional hydroxyl groups onto the benzene (B151609) ring, forming various chlorodihydroxy- or chlorotrihydroxyphenols. researchgate.net

Dechlorination: Under anaerobic conditions, reductive dechlorination is a common pathway for chlorophenol degradation, where the chlorine atom is replaced by a hydrogen atom. nih.gov This would transform this compound into 4-(1-hydroxyethyl)phenol.

Ring cleavage: Following initial transformations, the aromatic ring can be cleaved by microbial dioxygenases, leading to the formation of aliphatic acids that can be further mineralized to carbon dioxide and water. nih.gov

The following table summarizes potential transformation products based on known degradation pathways of analogous compounds.

| Potential Transformation Product | Anticipated Formation Pathway | Analytical Technique for Identification |

| 3-Chloro-4-acetylphenol | Oxidation of the 1-hydroxyethyl group | GC-MS, HPLC-MS |

| 3-Chloro-4-carboxyphenol | Further oxidation of the acetyl group | HPLC-MS, LC-MS |

| 4-(1-Hydroxyethyl)phenol | Reductive dechlorination | GC-MS, HPLC-MS |

| Chlorinated catechols/hydroquinones | Hydroxylation of the aromatic ring | GC-MS with derivatization, HPLC |

| Aliphatic acids (e.g., muconic acid derivatives) | Oxidative ring cleavage | IC, LC-MS |

This table is predictive and based on the degradation of structurally similar compounds due to the absence of direct studies on this compound.

Strategies for Remediation of Contaminated Sites (e.g., Bioremediation, Phytoremediation)

The remediation of sites contaminated with this compound would likely employ strategies proven effective for other chlorophenolic compounds. Bioremediation and phytoremediation are considered cost-effective and environmentally friendly approaches. researchgate.netresearchgate.net

Bioremediation

Bioremediation utilizes microorganisms to degrade contaminants. For chlorophenols, both aerobic and anaerobic biological treatments have shown success. nih.gov

Aerobic Bioremediation: In the presence of oxygen, bacteria can hydroxylate the aromatic ring, leading to the formation of chlorocatechols. These intermediates are then susceptible to ring cleavage and further degradation. nih.gov Acclimatization of microbial consortia from contaminated sites can significantly enhance the degradation rates of chlorophenols. nih.gov

Anaerobic Bioremediation: Under anaerobic conditions, reductive dechlorination is a key initial step. nih.gov This process reduces the toxicity of the compound and often makes it more amenable to subsequent aerobic degradation. A combination of anaerobic and aerobic processes can lead to more complete removal of chlorophenols. nih.gov

Phytoremediation

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. researchgate.net Several mechanisms are involved in the phytoremediation of phenolic compounds:

Phytoextraction: Plants can take up contaminants from the soil and water through their roots and translocate them to their shoots.

Phytodegradation: Plants can produce enzymes, such as peroxidases and laccases, that can break down organic pollutants. researchgate.net

Rhizodegradation: This process involves the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. The root exudates from plants can enhance the microbial populations capable of degrading chlorophenols.

Studies on various plant species have demonstrated their ability to tolerate and remove phenolic compounds from contaminated environments. nih.gov For instance, constructed wetlands have shown high removal efficiencies for alkylphenols and chlorophenols. mdpi.comresearchgate.net

The table below presents examples of remediation efficiencies for compounds structurally related to this compound using different remediation techniques.

| Contaminant | Remediation Technology | Matrix | Removal Efficiency (%) |

| Pentachlorophenol (PCP) | Vertical Flow Constructed Wetland | Water | 87-98 |

| Nonylphenol (NP) | Vertical Flow Constructed Wetland | Water | >99 |

| Octylphenol (OP) | Vertical Flow Constructed Wetland | Water | >99 |

| 4-Chlorophenol | Pseudomonas putida | Simulated Wastewater | ~90 (in ternary substrate) |

| Phenol | Vicia sativa (Common Vetch) | Hydroponic solution | High |

This data is from studies on analogous compounds and serves as an indicator of potential remediation success for this compound.

Emerging Applications and Future Directions in 3 Chloro 4 1 Hydroxyethyl Phenol Research

Role in Advanced Materials Science and Polymer Chemistry

The multifunctional nature of 3-Chloro-4-(1-hydroxyethyl)phenol makes it a compelling candidate for the development of novel polymers and functional materials. Its phenolic hydroxyl group and secondary alcohol offer two distinct sites for polymerization or modification, while the chloro-substituent can be used to impart specific properties or as a handle for further chemical transformation.

Incorporation into Polymer Backbones or Side Chains

The presence of both a phenolic and an alcoholic hydroxyl group allows this compound to be incorporated into a wide range of polymer architectures. It can act as a monomer or a chain extender in the synthesis of polyesters, polyethers, and polyurethanes. For instance, the phenolic hydroxyl group can react with acyl chlorides or isocyanates, while the secondary alcohol can undergo esterification or etherification. This dual reactivity could be harnessed to create cross-linked polymers or to introduce specific functionalities into the polymer backbone or as pendant side chains. The incorporation of this chlorinated phenol (B47542) into polymer structures could enhance properties such as thermal stability, flame retardancy, and chemical resistance.

Precursor for Functional Coatings or Resins

Phenolic compounds are well-established precursors for the synthesis of phenol-formaldehyde resins, which are known for their high thermal stability and mechanical strength. youtube.com Similarly, this compound could be used as a monomer in the production of novel phenolic resins. The additional hydroxyl group in the ethyl side chain offers a potential site for further cross-linking or for the attachment of other functional groups, leading to coatings with tailored properties such as improved adhesion, flexibility, or hydrophobicity. google.com Furthermore, the chlorine atom can influence the curing process and the final properties of the resin, potentially leading to materials with enhanced performance characteristics.

Design of Ligands and Catalysts Based on the this compound Scaffold

The structural features of this compound, particularly the presence of oxygen-based functional groups and the potential for chirality at the secondary carbon, make it an attractive scaffold for the design of novel ligands for coordination chemistry and catalysis. The phenolic oxygen and the alcoholic oxygen can act as donor atoms to coordinate with a variety of metal centers. A related compound, (3-chloro-4-hydroxyphenyl)acetic acid, has been identified as a ligand in protein-bound structures, highlighting the potential of this class of compounds to interact with metal ions. nih.gov

The synthesis of chiral ligands derived from this compound could open doors to asymmetric catalysis. The stereocenter at the carbon bearing the hydroxyl group can be controlled during synthesis, leading to enantiomerically pure ligands that can be used to catalyze a wide range of stereoselective reactions. These catalysts could find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where enantiomeric purity is crucial.

Green Chemistry Initiatives and Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly driving innovation in chemical synthesis. The development of environmentally benign and sustainable methods for the production of this compound and its derivatives is an active area of research. One promising approach is the use of biocatalysis. For example, the enantioselective synthesis of a related compound, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, has been achieved with high conversion and enantiomeric excess using a ketoreductase. google.comwipo.int This enzymatic approach offers a green alternative to traditional chemical synthesis, which often relies on harsh reagents and produces significant waste.

Future research in this area could focus on the discovery and engineering of novel enzymes with improved activity and selectivity for the synthesis of this compound. Additionally, the development of integrated biocatalytic processes, where the synthesis of the target molecule is coupled with the regeneration of cofactors, could further enhance the sustainability of the manufacturing process.

Computational Predictions for Novel Reactivity and Unexplored Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and properties of molecules. nanobioletters.com DFT calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of this compound. nih.govnih.gov This information can be used to predict its reactivity in various chemical transformations and to design novel synthetic routes to its derivatives.

For example, DFT studies can be employed to calculate the bond dissociation energies of the C-Cl, O-H, and C-O bonds, providing an indication of their relative reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting the sites for electrophilic and nucleophilic attack. nanobioletters.com Such computational predictions can guide experimental work, saving time and resources in the discovery of new reactions and applications for this versatile compound.

Table 1: Predicted Molecular Properties of a Related Schiff Base Compound using DFT

| Property | Value |

| HOMO Energy | -5.9865 eV |

| LUMO Energy | -1.9842 eV |

| Energy Gap (ΔE) | 4.0023 eV |

| Dipole Moment | 4.30 Debye |

| Data derived from DFT calculations on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov |

This table illustrates the type of data that can be generated through computational studies to understand the electronic properties and reactivity of molecules containing the chlorophenol moiety.

Interdisciplinary Research Opportunities in Chemical Engineering and Environmental Science

The study of this compound and its derivatives presents numerous opportunities for interdisciplinary research, particularly at the interface of chemical engineering and environmental science. Chlorophenols, as a class of compounds, are known environmental contaminants due to their widespread use and persistence. nih.gov Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact.

Chemical engineers can play a vital role in developing efficient and sustainable processes for the synthesis and degradation of this compound. This could involve the design of novel reactor systems for biocatalytic production or the development of advanced oxidation processes for its removal from wastewater. Environmental scientists can contribute by studying its biodegradation pathways, its toxicity to various organisms, and its potential for bioaccumulation. Collaborative research between these disciplines can lead to a holistic understanding of the life cycle of this compound, from its synthesis to its ultimate fate in the environment, ensuring its safe and sustainable use in emerging applications.

Q & A

Q. What mechanistic insights explain oxidative degradation under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.